molecular formula C21H26N4O4 B2418519 METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE CAS No. 1031962-18-1

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE

Cat. No.: B2418519
CAS No.: 1031962-18-1
M. Wt: 398.463
InChI Key: SZYDMZAIFKUBLR-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a piperidine moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The piperidine moiety is then introduced via reductive amination or similar methods. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-(4-amino-4-methylpiperidin-1-yl)thiazol-4-yl)-2-naphthoate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14-8-10-25(11-9-14)21-22-15(2)12-19(24-21)29-13-18(26)23-17-6-4-16(5-7-17)20(27)28-3/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDMZAIFKUBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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